molecular formula C9H8BrFN2O B1521870 N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide CAS No. 887143-43-3

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Numéro de catalogue B1521870
Numéro CAS: 887143-43-3
Poids moléculaire: 259.07 g/mol
Clé InChI: QBLXJZARYMBSNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” is a chemical compound with the empirical formula C9H8BrFN2O. It has a molecular weight of 259.08 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” can be represented by the SMILES string CC(=O)NC(=C)c1ncc(Br)cc1F . The InChI string is 1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14) .


Physical And Chemical Properties Analysis

“N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.

Applications De Recherche Scientifique

Radiopharmaceutical Development

  • A study by Kuhnast et al. (2004) discussed the design and synthesis of a fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides. This reagent, closely related to your compound of interest, is significant in developing radiopharmaceuticals for positron emission tomography (PET) imaging (Kuhnast et al., 2004).

Antimicrobial Research

  • Research on similar acetamide derivatives has been conducted to assess their antimicrobial properties. For instance, Fahim and Ismael (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and found good antimicrobial activity in synthesized compounds (Fahim & Ismael, 2019).

Synthesis and Application in Chemical Compounds

  • The compound has applications in the synthesis of various chemical compounds, like in the work by Boechat et al. (2011), where they studied structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides. This research contributes to understanding the molecular structure and potential applications of similar compounds (Boechat et al., 2011).

Radiotracer Development for Medical Imaging

  • Yi Zhang and Horti (2004) synthesized a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography. The synthesis involved a process similar to the compound , highlighting its relevance in medical imaging and radiotracer development (Zhang & Horti, 2004).

Neurological Research

  • Xie et al. (2013) synthesized phenylacetamide derivatives for studying their anticonvulsant and antidepressant activities. This research illustrates the potential of acetamide derivatives in neurological and pharmacological studies (Xie et al., 2013).

Molecular Interactions and Stability

  • In the field of molecular stability and interactions, Stec et al. (2011) examined the structure-activity relationships of various heterocycles, including acetamide derivatives, to improve metabolic stability. This study is crucial for understanding the pharmacokinetics and dynamics of similar compounds (Stec et al., 2011).

Safety And Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification, indicating that it may be harmful if swallowed . It’s important to handle it with appropriate safety measures. The compound is sold “as-is” without any warranty of merchantability or fitness for a particular purpose .

Propriétés

IUPAC Name

N-[1-(5-bromo-3-fluoropyridin-2-yl)ethenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLXJZARYMBSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C)C1=C(C=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-fluoro-pyridine-2-carbonitrile (10 g, 49.75 mmol) in toluene (50 ml) was added MeMgCl (24.87 ml, 74.62 mmol, 3M in THF) slowly at −10° C. The reaction mixture was stirred at −10° C. for 1 h, then acetic acid anhydride (47 ml, 497.5 mmol) was added and stirring was continued for 16 h at 25° C. The reaction was then quenched by addition of saturated aqueous NaHCO3 solution (100 ml) and the resulting mixture was stirred for another 30 minutes. The organic layer was separated, washed twice with water, with brine, dried with Na2SO4 and evaporated. The remaining residue was purified by chromatography (silica gel; hexane/EtOAc 85:15-80:20) to obtain the title compound as brown solid (8.9 g, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.87 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Citations

For This Compound
1
Citations
PD O'Shea, D Gauvreau, F Gosselin… - The Journal of …, 2009 - ACS Publications
A practical and efficient synthesis of bradykinin B 1 antagonist 1 is described. A convergent strategy was utilized which involved synthesis of three fragments: 3, 6, and 7. Cross coupling …
Number of citations: 38 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.